Di-tert-butylethylphosphine
Description
Di-tert-butylethylphosphine is a tertiary phosphine compound characterized by two tert-butyl groups and one ethyl group bonded to a central phosphorus atom. Such phosphines are valued for their steric bulk and strong electron-donating properties, which enhance the stability and reactivity of metal complexes in cross-coupling reactions, hydrogenation, and polymerization processes .
Properties
CAS No. |
25032-48-8 |
|---|---|
Molecular Formula |
C10H23P |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ditert-butyl(ethyl)phosphane |
InChI |
InChI=1S/C10H23P/c1-8-11(9(2,3)4)10(5,6)7/h8H2,1-7H3 |
InChI Key |
WHOBZBLBTZHMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among tert-butyl-substituted phosphines include:
- Di-tert-butylethylphosphine (hypothetical) : P bonded to two tert-butyl (C₄H₉) and one ethyl (C₂H₅) groups.
- Tri-tert-butylphosphine : Three tert-butyl groups, creating extreme steric bulk .
- tert-Butyldiisopropylphosphine : One tert-butyl and two isopropyl (C₃H₇) groups, offering moderate bulk .
- Di(tert-butyl)(phenyl)phosphine : Two tert-butyl and one aromatic phenyl (C₆H₅) group, combining steric bulk with π-conjugation .
Physicochemical Properties
Research Findings and Case Studies
- A 2010 study highlighted tri-tert-butylphosphine’s role in stabilizing palladium nanoparticles for cross-coupling reactions, achieving >95% yield in aryl-aryl bond formation .
- tert-Butyldiisopropylphosphine demonstrated superior performance in nickel-catalyzed C–N bond formation compared to smaller phosphines, attributed to its optimal steric profile .
- Di(tert-butyl)(phenyl)phosphine enabled efficient cobalt-catalyzed hydrofunctionalization of alkenes, with turnover numbers exceeding 10,000 .
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